molecular formula C18H24N2O3S B2683612 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 1327560-12-2

2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2683612
CAS RN: 1327560-12-2
M. Wt: 348.46
InChI Key: FYLJFDDUSFLCIL-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as CP-456,773, is a potent and selective antagonist of the oxytocin receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including autism, schizophrenia, and anxiety disorders.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Intramolecular Cyclization for Pyrrolidin-2-ones Synthesis : Galeazzi et al. (1996) discussed a method involving the oxidative cyclisation of acetamides to produce 1,3,4-trisubstituted pyrrolidin-2-ones, which are crucial for synthesizing biologically active amino acids containing the pyrrolidine ring in pure enantiomeric forms. This process indicates the compound's relevance in synthesizing complex organic structures, potentially useful in drug development (Galeazzi, Mobbili, & Orena, 1996).

  • Palladium-Catalyzed Cyclization to Pyrrolidin-2-ones : Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method to synthesize 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's utility in forming gamma-lactams through a 5-exo-trig ring closure. This indicates its potential in synthesizing cyclic compounds with high diastereoselection, relevant in medicinal chemistry (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Biological Activities and Pharmacological Applications

  • Opioid Receptor Antagonism : Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting the compound's selectivity and potential in treating depression and addiction disorders. This suggests the structural framework of the compound may lend itself to modifications aimed at targeting specific receptors (Grimwood et al., 2011).

  • Muscarinic Receptor Antagonism : Mitsuya et al. (2000) explored a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides for their selectivity and potency as M(3) receptor antagonists, indicating potential applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Anticancer Properties

  • Anticancer Activity of Oxadiazole Derivatives : Vinayak et al. (2014) synthesized novel oxadiazole derivatives showing cytotoxicity against PANC-1, HepG2, and MCF7 cell lines, suggesting the potential for structural analogs of the compound to exhibit anticancer properties (Vinayak, Sudha, Lalita, & Kumar, 2014).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-23-16-9-8-13(11-15(16)20-10-4-7-18(20)22)19-17(21)12-24-14-5-2-3-6-14/h8-9,11,14H,2-7,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJFDDUSFLCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

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